Eflornithine hydrochloride hydrate

Description

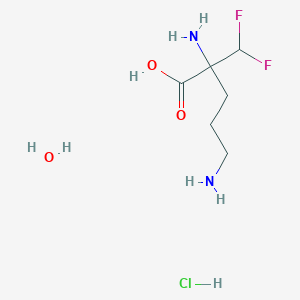

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,5-diamino-2-(difluoromethyl)pentanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F2N2O2.ClH.H2O/c7-4(8)6(10,5(11)12)2-1-3-9;;/h4H,1-3,9-10H2,(H,11,12);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPAMFNRCFEGSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)F)(C(=O)O)N)CN.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClF2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70052-12-9 (Parent) | |

| Record name | Eflornithine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045765 | |

| Record name | Eflornithine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96020-91-6, 68278-23-9 | |

| Record name | Ornithine, 2-(difluoromethyl)-, hydrochloride, hydrate (1:1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96020-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eflornithine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096020916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eflornithine hydrochloride monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethyl)-DL-ornithine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.192 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EFLORNITHINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NH22NDW9H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eflornithine Hydrochloride Hydrate: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eflornithine (B1671129) hydrochloride hydrate (B1144303) is a potent, mechanism-based irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. By depleting intracellular polyamines—putrescine, spermidine (B129725), and spermine (B22157)—eflornithine exerts a profound cytostatic effect on rapidly proliferating cells. This whitepaper provides a comprehensive technical overview of the molecular mechanism of action of eflornithine, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows. Initially developed as an anti-cancer agent, eflornithine has found clinical success in the treatment of West African trypanosomiasis (sleeping sickness), hirsutism, and most recently, as a therapy to reduce the risk of relapse in high-risk neuroblastoma.[1][2][3][4][5][6] This document serves as an in-depth resource for researchers and drug development professionals working with or interested in this targeted therapeutic agent.

Core Mechanism of Action: Irreversible Inhibition of Ornithine Decarboxylase

Eflornithine, also known as α-difluoromethylornithine (DFMO), is a "suicide inhibitor" that irreversibly binds to and inactivates ornithine decarboxylase (ODC).[2][3] ODC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines by converting ornithine to putrescine.[4][7]

The inactivation process involves the following key steps:

-

Uptake into the Cell: Eflornithine, as an amino acid analog, is transported into the cell via amino acid transporters.[8] In Trypanosoma brucei, the loss of the TbAAT6 transporter has been linked to eflornithine resistance.[9]

-

Binding to the ODC Active Site: Eflornithine, structurally similar to the natural substrate ornithine, binds to the active site of ODC.

-

Enzymatic Activation: Within the active site, the PLP cofactor facilitates the decarboxylation of eflornithine.

-

Formation of a Covalent Adduct: The decarboxylation of eflornithine generates a highly reactive intermediate. This intermediate then covalently binds to a nucleophilic residue, such as a cysteine, in the active site of ODC, leading to the enzyme's irreversible inactivation.[2]

This irreversible inhibition of ODC leads to the depletion of intracellular polyamines.

The Role of Polyamines and the Consequences of Their Depletion

Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycations essential for cell growth, differentiation, and proliferation.[4][10] They are involved in:

-

Nucleic Acid and Protein Synthesis: Polyamines bind to negatively charged molecules like DNA and RNA, stabilizing their structure and playing a role in DNA replication and transcription.

-

Cell Cycle Progression: Adequate polyamine levels are crucial for cells to progress through the cell cycle.

-

Modulation of Ion Channels and Receptors: Polyamines can influence the function of various membrane-bound proteins.

By inhibiting ODC, eflornithine leads to a significant reduction in the intracellular concentrations of putrescine and spermidine.[10][11][12] This depletion has a cytostatic, rather than cytotoxic, effect, meaning it inhibits cell proliferation without directly causing cell death. This makes it particularly effective against rapidly dividing cells, such as those found in tumors, hair follicles, and protozoan parasites.[3]

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action and efficacy of eflornithine.

Table 1: Ornithine Decarboxylase Inhibition Constants for Eflornithine Enantiomers

| Enantiomer | Dissociation Constant (KD) (µM) | Inactivation Constant (kinact) (min-1) | IC50 (µM) |

| L-Eflornithine | 1.3 ± 0.3 | 0.15 ± 0.03 | ~5.5 |

| D-Eflornithine | 28.3 ± 3.4 | 0.25 ± 0.03 | ~49.6-50 |

| Racemic (D/L)-Eflornithine | 2.2 ± 0.4 | 0.15 ± 0.03 | ~9.1 |

Data compiled from studies on purified human ODC and in vitro assays.[13][14]

Table 2: Effect of Eflornithine on Intracellular Polyamine Levels in Cultured Cells

| Cell Line | Eflornithine Concentration | Duration of Treatment | Putrescine (% of Control) | Spermidine (% of Control) | Spermine (% of Control) |

| Ehrlich Ascites Carcinoma | Not specified | 2 days | Not specified | < 10% | Not specified |

| SV-3T3 Fibroblasts | Not specified | Not specified | Very low | Very low | Significantly depleted |

Qualitative and semi-quantitative data from published studies. Specific percentage reductions can vary depending on the cell line and experimental conditions.[10][11]

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay

This protocol is a common method for measuring ODC activity based on the release of 14CO2 from radiolabeled ornithine.[1]

Materials:

-

Cell or tissue lysate

-

Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5), 1 mM DTT, 0.1 mM EDTA

-

Pyridoxal 5'-phosphate (PLP) solution (1 mM)

-

L-[1-14C]ornithine (specific activity, e.g., 50 mCi/mmol)

-

Unlabeled L-ornithine

-

2 M Citric acid

-

Scintillation vials

-

Filter paper discs

-

Hyamine hydroxide (B78521) or other CO2 trapping agent

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare cell or tissue lysates by homogenization in a suitable buffer and centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.

-

In a sealed reaction vial, combine the cell lysate (containing a known amount of protein), assay buffer, and PLP.

-

Suspend a filter paper disc saturated with a CO2 trapping agent above the reaction mixture.

-

Initiate the reaction by adding a mixture of L-[1-14C]ornithine and unlabeled L-ornithine to the desired final concentration.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by injecting an acid (e.g., 2 M citric acid) into the reaction mixture, which releases the 14CO2.

-

Allow the 14CO2 to be trapped on the filter paper disc for an additional period (e.g., 60 minutes).

-

Transfer the filter paper disc to a scintillation vial containing scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate ODC activity as pmol of 14CO2 released per milligram of protein per hour.

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This protocol describes a common method for the analysis of intracellular polyamines following derivatization.[15][16][17][18]

Materials:

-

Cell or tissue samples

-

Perchloric acid (PCA), e.g., 0.2 M

-

Internal standard (e.g., 1,7-diaminoheptane)

-

Derivatization reagent (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride)

-

HPLC system with a fluorescence or UV detector

-

Reversed-phase C18 column

-

Mobile phase solvents (e.g., acetonitrile, sodium acetate (B1210297) buffer)

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Sample Preparation:

-

Homogenize cell or tissue samples in cold PCA.

-

Centrifuge to precipitate proteins.

-

Collect the supernatant containing the polyamines.

-

-

Derivatization:

-

Mix an aliquot of the supernatant with the internal standard and the derivatization reagent in a suitable buffer (e.g., borate (B1201080) buffer for OPA).

-

Incubate to allow the derivatization reaction to complete.

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the derivatized polyamines on a C18 column using a suitable gradient elution program with the mobile phase.

-

Detect the derivatives using a fluorescence detector (for OPA derivatives, excitation ~340 nm, emission ~450 nm) or a UV detector.

-

-

Quantification:

-

Generate a standard curve using known concentrations of polyamine standards.

-

Determine the concentration of each polyamine in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Cell Proliferation Assay

A variety of methods can be used to assess the cytostatic effect of eflornithine. The MTT assay is a common colorimetric method.

Materials:

-

Cells to be tested

-

96-well cell culture plates

-

Complete cell culture medium

-

Eflornithine hydrochloride hydrate solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of eflornithine and a vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).

-

At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the formazan solution at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

Signaling Pathway

Caption: Eflornithine inhibits ODC, blocking polyamine synthesis and cell proliferation.

Experimental Workflow: ODC Activity Assay

Caption: Workflow for determining ODC activity using a radiolabel-based assay.

Experimental Workflow: HPLC Analysis of Polyamines

Caption: Workflow for the quantification of intracellular polyamines by HPLC.

Conclusion

Eflornithine hydrochloride hydrate's mechanism of action as a specific and irreversible inhibitor of ornithine decarboxylase is well-established. This targeted approach, leading to the depletion of essential polyamines and subsequent cytostatic effects, underpins its therapeutic efficacy in diverse clinical applications, from infectious diseases to oncology and dermatology. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals, facilitating further investigation into the therapeutic potential and applications of this important molecule. A thorough understanding of its mechanism is crucial for optimizing its clinical use, exploring new therapeutic avenues, and developing next-generation ODC inhibitors.

References

- 1. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 2. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]

- 4. What is the mechanism of Eflornithine Hydrochloride? [synapse.patsnap.com]

- 5. Eflornithine for Adult and Pediatric Patients With High-Risk Neuroblastoma - The ASCO Post [ascopost.com]

- 6. Eflornithine | Johns Hopkins ABX Guide [hopkinsguides.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of transport systems involved in eflornithine delivery across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of inhibitors of spermidine and spermine synthesis on polyamine concentrations and growth of transformed mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular putrescine and spermidine deprivation induces increased uptake of the natural polyamines and methylglyoxal bis(guanylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Decreased protein-synthetic activity is an early consequence of spermidine depletion in rat hepatoma tissue-culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. scirp.org [scirp.org]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. Simultaneous Determination of Different Polyamines and their Mono-Acetylated Derivatives in Gastric Tissue by HPLC with Post-Column Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

Eflornithine Hydrochloride Hydrate: An In-depth Technical Guide to Ornithine Decarboxylase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine (B1671129) hydrochloride hydrate (B1144303), a specific, irreversible inhibitor of ornithine decarboxylase (ODC), has carved a unique niche in therapeutics, transitioning from a potential anticancer agent to a crucial treatment for late-stage African trypanosomiasis and a widely used topical therapy for facial hirsutism. More recently, its role in oncology has been revisited with its approval for reducing the risk of relapse in high-risk neuroblastoma. This technical guide provides a comprehensive overview of the core mechanism of eflornithine, focusing on its interaction with ODC, the downstream effects on polyamine biosynthesis, and its clinical applications. This document consolidates key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to serve as a valuable resource for the scientific community.

Introduction

Eflornithine, also known as α-difluoromethylornithine (DFMO), is a structural analogue of ornithine.[1] Its hydrated hydrochloride salt form is utilized in pharmaceutical preparations. The primary pharmacological action of eflornithine is the irreversible inhibition of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines in eukaryotes.[1][2] Polyamines, such as putrescine, spermidine (B129725), and spermine (B22157), are essential polycationic molecules crucial for cell proliferation, differentiation, and macromolecular synthesis.[1] Dysregulation of polyamine metabolism is a hallmark of various pathological conditions, including parasitic infections and cancer.[1]

Initially developed for oncology, eflornithine showed limited success as a standalone cytotoxic agent in early clinical trials.[1] However, its profound effect on rapidly proliferating cells led to its successful application against Trypanosoma brucei gambiense, the causative agent of West African sleeping sickness.[1] Further research elucidated its inhibitory effect on hair follicle cell proliferation, leading to its approval as a topical treatment for facial hirsutism in women.[2] In a significant development, eflornithine has been approved as a maintenance therapy to reduce the risk of relapse in high-risk neuroblastoma patients, marking a pivotal return to its oncological roots.[3][4]

Chemical and Physical Properties

Eflornithine hydrochloride hydrate is a white to off-white solid.[5] Key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₅ClF₂N₂O₃ | [6] |

| Molecular Weight | 236.64 g/mol | [6] |

| CAS Number | 96020-91-6 | [5] |

| Melting Point | >210°C (decomposes) | [5][7] |

| Solubility | Soluble in water (up to 25 mg/mL) | [5][7] |

| Stability | Stable for 2 years from date of purchase as supplied. Solutions in distilled water may be stored at -20°C for up to 3 months. | [5][7] |

Mechanism of Action: Ornithine Decarboxylase Inhibition

Eflornithine acts as a "suicide inhibitor" of ornithine decarboxylase.[1] It enters the active site of ODC, which normally binds ornithine. The catalytic mechanism of ODC involves a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. Eflornithine, being an ornithine analogue, is processed by the enzyme. However, the presence of the difluoromethyl group at the alpha position leads to the formation of a highly reactive intermediate that covalently binds to a cysteine residue (Cys-360) in the active site of the enzyme.[1] This irreversible binding permanently inactivates the enzyme, thereby halting the conversion of ornithine to putrescine.[1]

The depletion of putrescine and subsequently spermidine and spermine has profound effects on cellular function. These polyamines are critical for the stabilization of DNA and RNA, regulation of protein synthesis, and modulation of ion channels. Their absence leads to a cytostatic effect, inhibiting cell growth and proliferation.[1]

Quantitative Data

In Vitro Efficacy

The inhibitory potential of eflornithine against ornithine decarboxylase has been quantified through various in vitro assays.

| Parameter | Value | Cell/Enzyme Source | Reference(s) |

| IC₅₀ | ~7.5 µM (for D-DFMO) | Human ODC | [8] |

| Kᵢ | 36 µM (for D/L-DFMO) | Human ODC | [8] |

| Kᵢₙₐ꜀ₜ | 0.15 ± 0.03 min⁻¹ (for D/L-DFMO) | Human ODC | [8] |

Clinical Efficacy

The clinical utility of eflornithine is well-documented across its various indications.

Facial Hirsutism (Topical Eflornithine 13.9% Cream)

| Endpoint | Result | Clinical Trial Details | Reference(s) |

| Physician's Global Assessment | 32% of patients considered a success. 58% showed some improvement compared to 34% in the placebo group after 24 weeks. | Randomized, double-blind clinical study. | [9][10] |

| Patient-Reported Outcomes | Significant reduction in "bother" on all six items of the ESTEEM scale, with effect sizes ranging from 0.46 to 1.62. | Two randomized clinical trials. | [11] |

| Hair Reduction (with laser therapy) | 17% additive effect on hair reduction compared to no additional treatment. | Randomized controlled trial. | [12] |

African Trypanosomiasis (Sleeping Sickness) - Second Stage T. b. gambiense

| Treatment Regimen | Cure Rate | Clinical Trial Details | Reference(s) |

| Eflornithine monotherapy | 94.1% | Randomized clinical trial in Congo. | [13] |

| Nifurtimox-Eflornithine Combination Therapy (NECT) | 96.2% | Randomized clinical trial in Congo. | [13] |

| Eflornithine monotherapy | 88.9% | Multicentre, randomised, non-inferiority trial in Uganda. | [14] |

| Nifurtimox-Eflornithine Combination Therapy (NECT) | 90.9% | Multicentre, randomised, non-inferiority trial in Uganda. | [14] |

High-Risk Neuroblastoma (Maintenance Therapy)

| Endpoint | Hazard Ratio (HR) [95% CI] | Clinical Trial Details | Reference(s) |

| Event-Free Survival (EFS) | 0.48 [0.27, 0.85] | Externally controlled trial (Study 3b vs. ANBL0032). | [3][4] |

| Overall Survival (OS) | 0.32 [0.15, 0.70] | Externally controlled trial (Study 3b vs. ANBL0032). | [3][4] |

Experimental Protocols

In Vitro Ornithine Decarboxylase (ODC) Inhibition Assay

This protocol describes a common method for determining the inhibitory activity of compounds like eflornithine on ODC activity, often by measuring the release of ¹⁴CO₂ from a radiolabeled substrate.

Principle:

The enzymatic activity of ODC is measured by quantifying the amount of ¹⁴CO₂ released from L-[1-¹⁴C]-ornithine. The ¹⁴CO₂ is trapped and measured by liquid scintillation counting. The inhibitory effect of eflornithine is determined by comparing the ODC activity in the presence and absence of the inhibitor.[15]

Materials:

-

Purified ODC enzyme or cell/tissue lysate containing ODC

-

L-[1-¹⁴C]-ornithine

-

Eflornithine hydrochloride hydrate

-

Assay buffer (e.g., Tris-HCl with EDTA and DTT)

-

Pyridoxal-5'-phosphate (PLP) cofactor

-

Reaction termination solution (e.g., citric or sulfuric acid)

-

¹⁴CO₂ trapping agent (e.g., hyamine hydroxide-impregnated filter paper)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Enzyme Preparation: Prepare dilutions of the ODC enzyme in assay buffer.

-

Inhibitor Preparation: Prepare a series of concentrations of eflornithine in the assay buffer.

-

Reaction Setup: In a sealed reaction vial, combine the ODC enzyme preparation, PLP, and the eflornithine solution (or vehicle control).

-

Pre-incubation: Incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiation of Reaction: Add L-[1-¹⁴C]-ornithine to start the reaction. Suspend a filter paper impregnated with the trapping agent above the reaction mixture.

-

Incubation: Incubate the reaction for a specific time (e.g., 30-60 minutes) at 37°C.

-

Termination: Stop the reaction by injecting the termination solution into the reaction mixture. This lowers the pH and releases the dissolved ¹⁴CO₂.

-

Trapping: Allow the vials to sit for an additional period (e.g., 1 hour) to ensure complete trapping of the ¹⁴CO₂ by the filter paper.

-

Measurement: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of ODC inhibition for each eflornithine concentration and determine the IC₅₀ value.

Cell Proliferation Assay

This protocol outlines a general method to assess the cytostatic effect of eflornithine on a cell line of interest.

Principle:

The effect of eflornithine on cell proliferation is determined by seeding a known number of cells and treating them with various concentrations of the drug. After a specific incubation period, the number of viable cells is quantified using a dye that fluoresces upon binding to DNA. The reduction in cell number in treated wells compared to control wells indicates the anti-proliferative effect.[16]

Materials:

-

Mammalian cell line of interest (e.g., a cancer cell line)

-

Complete cell culture medium

-

Eflornithine hydrochloride hydrate

-

96-well cell culture plates

-

Cell lysis buffer

-

DNA-binding fluorescent dye (e.g., CyQUANT® dye)

-

Fluorometer or microplate reader with fluorescence capabilities

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of eflornithine in complete cell culture medium and add them to the respective wells. Include vehicle-treated wells as a control.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

-

Cell Lysis: Remove the culture medium and lyse the cells by adding cell lysis buffer containing the DNA-binding dye to each well.

-

Incubation: Incubate the plate at room temperature for a short period (e.g., 5-10 minutes) to ensure complete cell lysis and DNA staining.

-

Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths for the chosen dye.

-

Data Analysis: Construct a dose-response curve by plotting the fluorescence intensity (proportional to cell number) against the eflornithine concentration. Calculate the concentration of eflornithine that inhibits cell proliferation by 50% (IC₅₀).

Therapeutic Applications and Logical Relationships

The singular mechanism of eflornithine—the inhibition of ODC—gives rise to its diverse therapeutic applications. The logical flow from the core mechanism to the clinical outcomes is depicted below.

References

- 1. Eflornithine - Wikipedia [en.wikipedia.org]

- 2. Eflornithine - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 3. Eflornithine for Adult and Pediatric Patients With High-Risk Neuroblastoma - The ASCO Post [ascopost.com]

- 4. Eflornithine Approved for Reduction of Risk of Relapse in High-Risk Neuroblastoma - Oncology Data Advisor [oncdata.com]

- 5. Eflornithine hydrochloride hydrate | 96020-91-6 [chemicalbook.com]

- 6. medkoo.com [medkoo.com]

- 7. Eflornithine hydrochloride hydrate CAS#: 96020-91-6 [m.chemicalbook.com]

- 8. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A method to improve the efficacy of topical eflornithine hydrochloride cream - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Eflornithine Efficacy: What Studies Show Over Time - Oana - Posts [oanahealth.com]

- 11. The effect of eflornithine 13.9% cream on the bother and discomfort due to hirsutism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 13. academic.oup.com [academic.oup.com]

- 14. A multicentre, randomised, non-inferiority clinical trial comparing a nifurtimox-eflornithine combination to standard eflornithine monotherapy for late stage Trypanosoma brucei gambiense human African trypanosomiasis in Uganda - PMC [pmc.ncbi.nlm.nih.gov]

- 15. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 16. agilent.com [agilent.com]

Eflornithine Hydrochloride Hydrate and the Polyamine Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyamines—such as putrescine, spermidine (B129725), and spermine (B22157)—are essential polycationic molecules crucial for cell growth, differentiation, and proliferation. The synthesis of these molecules is tightly regulated, with ornithine decarboxylase (ODC) acting as the first and rate-limiting enzyme in the pathway. Dysregulation of polyamine synthesis is frequently observed in hyperproliferative diseases, including cancer and infections by protozoan parasites. Eflornithine (B1671129) hydrochloride hydrate, an irreversible inhibitor of ODC, has been developed to target this pathway. This technical guide provides an in-depth overview of the polyamine synthesis pathway, the mechanism of action of eflornithine, quantitative data on its efficacy, detailed experimental protocols for its study, and its interaction with key signaling pathways.

The Polyamine Synthesis Pathway

The biosynthesis of polyamines begins with the decarboxylation of ornithine to form putrescine, a reaction catalyzed by ornithine decarboxylase (ODC).[1] Putrescine is subsequently converted to spermidine and then spermine through the action of spermidine synthase and spermine synthase, respectively.[2] These enzymes utilize decarboxylated S-adenosylmethionine (dcSAM) as an aminopropyl group donor.[3] The polyamine pathway is intricately linked with other metabolic pathways, including the urea (B33335) cycle, which produces the precursor ornithine from arginine.[2][4]

The activity of ODC is highly regulated within the cell.[5] The c-MYC oncogene is a key transcriptional activator of ODC, linking polyamine synthesis directly to cell proliferation and tumorigenesis.[6][7] Elevated levels of polyamines are a hallmark of rapidly dividing cells, where they play critical roles in stabilizing DNA and RNA, regulating gene expression, and participating in post-translational modifications.[1][2]

Eflornithine Hydrochloride Hydrate: Mechanism of Action

Eflornithine, also known as α-difluoromethylornithine (DFMO), is a structural analog of ornithine that acts as a mechanism-based, irreversible inhibitor of ODC.[8] It is accepted by ODC as a substrate and undergoes the initial steps of the catalytic reaction.[8] However, the presence of the difluoromethyl group leads to the formation of a reactive intermediate that covalently binds to a nucleophilic residue in the active site of the enzyme, thereby permanently inactivating it.[8] This "suicide inhibition" leads to a depletion of intracellular polyamines, which in turn inhibits cell proliferation.[5]

Quantitative Data

The efficacy of eflornithine as an ODC inhibitor has been quantified in various studies. The following tables summarize key kinetic parameters and the effects on cellular polyamine levels.

Table 1: Kinetic Constants for Eflornithine Inhibition of Human Ornithine Decarboxylase

| Enantiomer | Dissociation Constant (KD) (µM) | Inactivation Constant (kinact) (min-1) |

| D-Eflornithine | 28.3 ± 3.4 | 0.25 ± 0.03 |

| L-Eflornithine | 1.3 ± 0.3 | 0.15 ± 0.03 |

| D/L-Eflornithine (racemic) | 2.2 ± 0.4 | 0.15 ± 0.03 |

| Data from Qu et al., 2003[9][10] |

Table 2: Effect of Eflornithine on Intracellular Polyamine Concentrations

| Cell Line | Treatment | Putrescine Levels | Spermidine Levels |

| Ehrlich Ascites Carcinoma | Eflornithine (2 days) | Depleted | <10% of control |

| Data from Alhonen-Hongisto et al., 1980[5][11] |

Experimental Protocols

Ornithine Decarboxylase (ODC) Activity Assay (Radiochemical Method)

This assay measures ODC activity by quantifying the release of 14CO2 from L-[1-14C]ornithine.[12][13]

Materials:

-

Cell or tissue extract

-

Assay buffer (e.g., sodium/potassium phosphate (B84403) buffer with EDTA and pyridoxal (B1214274) phosphate)

-

L-[1-14C]ornithine

-

Scintillation vials with a center well

-

Filter paper discs

-

Hyamine hydroxide (B78521) or sodium hydroxide

-

Stopping solution (e.g., sulfuric or citric acid)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare the reaction mixture in a scintillation vial by combining the assay buffer and cell/tissue extract.

-

Place a filter paper disc impregnated with hyamine hydroxide or sodium hydroxide in the center well of the vial to trap the 14CO2.

-

Initiate the reaction by adding L-[1-14C]ornithine to the reaction mixture.

-

Seal the vial and incubate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by injecting the stopping solution into the reaction mixture, avoiding contact with the center well.

-

Continue incubation for an additional period (e.g., 30 minutes) to ensure complete trapping of the released 14CO2.

-

Remove the filter paper disc from the center well and place it in a new scintillation vial containing a scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate ODC activity as nmol of CO2 released per minute per mg of protein.

Quantification of Polyamines by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of putrescine, spermidine, and spermine after derivatization.[14][15][16]

Materials:

-

Cell or tissue homogenate

-

Perchloric acid (PCA) for extraction

-

Derivatizing agent (e.g., benzoyl chloride or dansyl chloride)

-

Sodium hydroxide (NaOH)

-

Saturated sodium chloride (NaCl) solution

-

Chloroform or diethyl ether for extraction

-

HPLC system with a C18 reverse-phase column and a UV or fluorescence detector

-

Polyamine standards (putrescine, spermidine, spermine)

Procedure:

-

Extraction: Homogenize cell or tissue samples in cold perchloric acid. Centrifuge to pellet the precipitate and collect the supernatant containing the polyamines.

-

Derivatization: To the supernatant, add NaOH and the derivatizing agent (e.g., benzoyl chloride). Incubate to allow the reaction to complete.

-

Extraction of Derivatized Polyamines: Stop the reaction with saturated NaCl and extract the derivatized polyamines into an organic solvent like chloroform.

-

Sample Preparation: Evaporate the organic solvent to dryness and redissolve the residue in the HPLC mobile phase.

-

HPLC Analysis: Inject the sample into the HPLC system. Separate the derivatized polyamines on a C18 column using a gradient of an organic solvent (e.g., methanol or acetonitrile) in water.

-

Detection: Detect the separated polyamines using a UV or fluorescence detector at the appropriate wavelength for the chosen derivatizing agent.

-

Quantification: Create a standard curve using known concentrations of derivatized polyamine standards to quantify the amounts in the samples.

Interplay with Key Signaling Pathways

The depletion of polyamines by eflornithine has significant downstream effects on other crucial cellular signaling pathways.

The c-MYC-Polyamine Axis

As previously mentioned, c-MYC is a potent transcriptional activator of ODC.[6][7] This creates a feed-forward loop in cancer cells where high levels of c-MYC drive polyamine synthesis, which in turn supports the rapid proliferation characteristic of MYC-driven tumors.[17] Eflornithine's inhibition of ODC can disrupt this oncogenic cycle.

The Hypusination Pathway and eIF5A

Spermidine, a key polyamine, is the sole substrate for the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A) to form the unique amino acid hypusine.[18][19] This modification, carried out by the enzymes deoxyhypusine (B1670255) synthase (DHPS) and deoxyhypusine hydroxylase (DOHH), is essential for the activity of eIF5A in promoting the translation of a subset of mRNAs, often those with polyproline tracts.[18][20] By depleting spermidine, eflornithine can inhibit the hypusination of eIF5A, leading to a reduction in the translation of proteins critical for cell proliferation and survival.[21][22]

Drug Development Considerations for Irreversible Inhibitors

The development of irreversible inhibitors like eflornithine requires a different approach compared to reversible inhibitors.[23][24]

-

Structure-Kinetic Relationships (SKR): Instead of traditional structure-activity relationships (SAR), SKR is employed to optimize both the binding affinity (KI) and the rate of covalent bond formation (kinact).[23]

-

Time-Dependent Inhibition: Assays must be designed to account for the time-dependent nature of the inhibition.

-

Selectivity: Achieving selectivity is crucial to minimize off-target effects, which can be more severe with irreversible binding.[25]

-

Pharmacokinetics/Pharmacodynamics (PK/PD) Modeling: PK/PD models for irreversible inhibitors need to incorporate the rate of enzyme turnover to accurately predict the duration of the pharmacological effect.[25]

Conclusion

Eflornithine hydrochloride hydrate's targeted, irreversible inhibition of ornithine decarboxylase provides a powerful tool for modulating the polyamine synthesis pathway. This mechanism has proven effective in treating conditions characterized by excessive cell proliferation. A thorough understanding of the polyamine pathway, the quantitative aspects of eflornithine's action, and its effects on interconnected signaling pathways is essential for researchers and drug developers working in this area. The detailed experimental protocols provided herein offer a practical guide for the continued investigation of eflornithine and the development of novel therapies targeting polyamine metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Intracellular putrescine and spermidine deprivation induces increased uptake of the natural polyamines and methylglyoxal bis(guanylhydrazone) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Polyamine synthesis as a target of MYC oncogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. c-MYC-Driven Polyamine Metabolism in Ovarian Cancer: From Pathogenesis to Early Detection and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intracellular putrescine and spermidine deprivation induces increased uptake of the natural polyamines and methylglyoxal bis(guanylhydrazone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 16. scirp.org [scirp.org]

- 17. mdpi.com [mdpi.com]

- 18. Hypusine, a polyamine-derived amino acid critical for eukaryotic translation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Inhibition of eIF5A hypusination pathway as a new pharmacological target for stroke therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 23. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Inactivation Kinetics, Irreversible Drug Discovery | Enzymlogic [enzymlogic.com]

Eflornithine Hydrochloride Hydrate: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine (B1671129) hydrochloride hydrate (B1144303), an irreversible inhibitor of ornithine decarboxylase (ODC), represents a remarkable journey of drug discovery and repurposing. Initially synthesized in the late 1970s by the Merrell Dow Research Institute as a potential anti-cancer agent, its trajectory shifted dramatically upon the discovery of its potent activity against Trypanosoma brucei gambiense, the parasite responsible for West African sleeping sickness, and its efficacy in reducing unwanted facial hair (hirsutism).[1][2] This technical guide provides an in-depth exploration of the discovery, history, and multifaceted development of eflornithine, detailing its mechanism of action, key experimental protocols, and significant clinical findings.

Introduction: A Serendipitous Discovery

The story of eflornithine is a compelling example of serendipity in pharmaceutical research. Developed in the 1970s, its initial purpose was to combat cancer by inhibiting polyamine biosynthesis, a pathway crucial for cell proliferation.[3] While it showed limited efficacy as a chemotherapeutic agent, its profound impact on other cellular processes did not go unnoticed.[1] Subsequent research unveiled its significant trypanocidal activity, leading to its approval for the treatment of African trypanosomiasis.[1][3] Later, its effect on hair follicle cell proliferation led to its development as a topical treatment for hirsutism.[2] More recently, its foundational mechanism of inhibiting cell growth has led to its investigation and approval as a maintenance therapy to reduce the risk of relapse in high-risk neuroblastoma.[4][5][6]

Mechanism of Action: Suicide Inhibition of Ornithine Decarboxylase

Eflornithine functions as a mechanism-based, irreversible inhibitor, often termed a "suicide inhibitor," of the enzyme ornithine decarboxylase (ODC).[7] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine.[3] These polycations are essential for cellular growth and differentiation.[3]

The inhibitory process begins with eflornithine, an analog of the natural substrate ornithine, binding to the active site of ODC.[7] The enzyme then catalyzes the decarboxylation of eflornithine. This enzymatic reaction, however, leads to the formation of a highly reactive intermediate that covalently binds to a cysteine residue within the enzyme's active site, permanently inactivating it.[1]

Physicochemical Properties

Eflornithine hydrochloride hydrate is a white to off-white crystalline powder.[8] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂F₂N₂O₂·HCl·H₂O | [9] |

| Molecular Weight | 236.65 g/mol | [9] |

| Melting Point | 246 ± 0.5 °C | [10] |

| Solubility | Soluble in water (up to 25 mg/mL) | [11] |

| pKa | 10.2 | [9] |

| Log P | -2.1 | [10] |

Experimental Protocols

Synthesis of Eflornithine Hydrochloride Hydrate

A common synthetic route for eflornithine hydrochloride hydrate involves the optical resolution of 2,5-diamino-2-(difluoromethyl)pentanoic acid.[12] The process can be summarized as follows:

A detailed, step-by-step protocol is outlined below, based on established synthetic methods:

-

Cyclization: The starting material, 2,5-diamino-2-(difluoromethyl)pentanoic acid, is cyclized using sodium methoxide in methanol (B129727) to yield the racemic piperidone.[12]

-

Optical Resolution: The racemic piperidone undergoes optical resolution with (-)-binaphthylphosphoric acid. This step separates the racemic mixture into its respective (+) and (-) enantiomers through crystallization.[12]

-

Acidification and Hydrolysis: The separated piperidone enantiomers are then acidified with hydrochloric acid. Finally, the target enantiomers of eflornithine are obtained by treating the acidified piperidones with refluxing 6N HCl.[12]

-

Purification: The crude product is then purified by crystallization from a water-ethanol mixture to yield eflornithine hydrochloride monohydrate.[13]

Ornithine Decarboxylase (ODC) Activity Assay

The activity of ODC and its inhibition by eflornithine is commonly measured using a radiolabeling assay that quantifies the release of ¹⁴CO₂ from [¹⁴C]carboxyl-labeled L-ornithine.[14]

Protocol:

-

Reaction Mixture Preparation: The enzyme sample is incubated in a medium containing EDTA, sodium/potassium phosphate (B84403) buffer, and pyridoxal (B1214274) phosphate.[14]

-

Substrate Addition: [1-¹⁴C]-L-ornithine is added to the reaction mixture in a sealed vial. The vial cap contains a paper disc impregnated with hyamine hydroxide (B78521) or sodium hydroxide to capture the released ¹⁴CO₂.[14]

-

Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Reaction Termination: The enzymatic reaction is stopped by the addition of sulfuric or citric acid.[14]

-

CO₂ Trapping: The mixture is incubated for an additional period to ensure complete absorption of the released ¹⁴CO₂ onto the paper disc.[14]

-

Scintillation Counting: The paper disc is transferred to a scintillation vial containing a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[14] The specific activity of ODC is then calculated and expressed as nmol of CO₂ released per minute per milligram of protein.

In Vivo Efficacy Testing in a Mouse Model of African Trypanosomiasis

The efficacy of eflornithine against Trypanosoma brucei can be evaluated in a murine model of infection.

Protocol:

-

Infection: Mice are inoculated intraperitoneally with a suspension of T. brucei bloodstream forms.[15]

-

Treatment Initiation: Treatment with eflornithine commences at a predetermined time post-infection, typically when parasitemia is detectable in the blood.[15]

-

Drug Administration: Eflornithine is administered via a specified route (e.g., intraperitoneally or in drinking water) at various dosages.[15]

-

Monitoring: Parasitemia is monitored regularly by microscopic examination of tail blood smears. Animal survival and clinical signs of disease are also recorded.

-

Endpoint: The primary endpoints are typically the clearance of parasites from the blood and the overall survival of the treated mice compared to an untreated control group.[15]

Quantitative Data Summary

In Vitro Efficacy

| Parameter | Value | Organism/Enzyme | Reference |

| IC₅₀ | 7.5 µM (D-DFMO) | Human ODC | |

| IC₅₀ | ~1.5 mM (D-ornithine) | Human ODC | |

| Kᵢₙₐ꜀ₜ | 0.25 ± 0.03 min⁻¹ (D-DFMO) | Human ODC | |

| Kᵢₙₐ꜀ₜ | 0.15 ± 0.03 min⁻¹ (L-DFMO) | Human ODC | |

| Kᵢₙₐ꜀ₜ | 0.15 ± 0.03 min⁻¹ (D/L-DFMO) | Human ODC |

Pharmacokinetic Parameters in Humans

| Parameter | Route | Value | Reference |

| Terminal Half-life (t½) | Intravenous | 199 ± 6 min | [16] |

| Total Body Clearance (ClT) | Intravenous | 1.20 ± 0.06 mL/min/kg | [16] |

| Renal Clearance | Intravenous | 0.99 ± 0.03 mL/min/kg | [16] |

| Apparent Volume of Distribution (Vd) | Intravenous | 0.337 ± 0.031 L/kg | [16] |

| Bioavailability | Oral (10 mg/kg) | 54-58% | [16] |

| Peak Plasma Concentration (Cmax) | Topical (single 0.5g dose) | 4.96 ng/mL | [6] |

| Peak Plasma Concentration (Cmax) | Topical (after 7 days) | 10.44 ng/mL | [6] |

| Terminal Half-life (t½) | Topical | 8-11 hours | [6] |

| Steady-state Trough Concentration | Topical (twice daily) | 4.61-5.50 ng/mL | [6] |

Clinical Trial Data

Table 1: Efficacy of Eflornithine in African Trypanosomiasis (Second Stage T. b. gambiense)

| Treatment Regimen | Number of Patients | Cure Rate | Study Reference |

| Eflornithine monotherapy | 51 | 94.1% | [17] |

| Nifurtimox-Eflornithine Combination Therapy (NECT) | 52 | 96.2% | [17] |

| NECT | 629 | 94.1% (at 24 months) | [18] |

Table 2: Efficacy of Topical Eflornithine for Facial Hirsutism in Women

| Study Duration | Outcome Measure | Eflornithine | Placebo/Control | p-value | Study Reference |

| 24 weeks | Physician-rated "success" | 32% | 8% | <0.05 | [19] |

| 24 weeks | At least some improvement | 58% | 34% | - | [19] |

| 4 months | Decrease in hair density | -11.4 to -16.5 hairs/cm² | N/A | <0.05 | [20] |

| 6 months (adjunct to IPL) | Reduction in hair regrowth | 17% | - | 0.048 | [21][22] |

Table 3: Efficacy of Eflornithine in High-Risk Neuroblastoma (Maintenance Therapy)

| Study | Endpoint | Hazard Ratio (HR) | 95% Confidence Interval (CI) | Study Reference |

| Study 3b vs. ANBL0032 (Externally Controlled) | Event-Free Survival (EFS) | 0.48 | 0.27 - 0.85 | [4][5][6] |

| Study 3b vs. ANBL0032 (Externally Controlled) | Overall Survival (OS) | 0.32 | 0.15 - 0.70 | [4][5][6] |

| Propensity Score-Matched Cohorts | Event-Free Survival (EFS) | 0.50 | 0.29 - 0.84 | [23] |

| Propensity Score-Matched Cohorts | Overall Survival (OS) | 0.38 | 0.19 - 0.76 | [23] |

Conclusion

Eflornithine hydrochloride hydrate stands as a testament to the intricate and often unpredictable path of drug development. Its journey from a failed cancer therapeutic to a life-saving treatment for a neglected tropical disease and a widely used dermatological product, and now a promising therapy for a pediatric cancer, underscores the importance of continued research and a deep understanding of fundamental biological pathways. The detailed technical information presented in this guide aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to support further investigation and innovation in the applications of this remarkable molecule.

References

- 1. Facebook [cancer.gov]

- 2. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FDA approves eflornithine for adult and pediatric patients with high-risk neuroblastoma | FDA [fda.gov]

- 5. oncologynewscentral.com [oncologynewscentral.com]

- 6. Eflornithine Approved for Reduction of Risk of Relapse in High-Risk Neuroblastoma - Oncology Data Advisor [oncdata.com]

- 7. The mechanism of action of Eflornithine - The Science Snail [sciencesnail.com]

- 8. plantarchives.org [plantarchives.org]

- 9. plantarchives.org [plantarchives.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. One Synthetic Approach of Eflornithine hydrochloride hydrate - Chempedia - LookChem [lookchem.com]

- 13. US6998502B1 - Convenient process of manufacture for difluoromethylornithine and related compounds - Google Patents [patents.google.com]

- 14. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 15. A Molecular Mechanism for Eflornithine Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Effectiveness of Nifurtimox Eflornithine Combination Therapy (NECT) in T. b. gambiense second stage sleeping sickness patients in the Democratic Republic of Congo: Report from a field study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Topical eflornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A 4-month, open-label study evaluating the efficacy of eflornithine 11.5% cream in the treatment of unwanted facial hair in women using TrichoScan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. digitalcommons.pcom.edu [digitalcommons.pcom.edu]

- 22. Adjuvant eflornithine to maintain IPL-induced hair reduction in women with facial hirsutism: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Eflornithine as Postimmunotherapy Maintenance in High-Risk Neuroblastoma: Externally Controlled, Propensity Score-Matched Survival Outcome Comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]

Eflornithine Hydrochloride Hydrate: A Technical Guide on its Role in Cell Proliferation and Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eflornithine (B1671129) hydrochloride hydrate (B1144303), an irreversible inhibitor of ornithine decarboxylase (ODC), plays a pivotal role in the regulation of cell proliferation and differentiation. By depleting intracellular polyamines, eflornithine triggers a cascade of events that culminate in cell cycle arrest and, in certain contexts, the induction of a more differentiated phenotype. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the effects of eflornithine, with a focus on its impact on key signaling pathways, and furnishes detailed experimental protocols for its study. Quantitative data on its efficacy in various cell lines and clinical settings are presented for comparative analysis.

Introduction

Polyamines, including putrescine, spermidine (B129725), and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes, including DNA stabilization, gene transcription and translation, and cell signaling.[1][2] Their levels are tightly regulated, and dysregulation is frequently associated with pathological conditions, notably cancer, where elevated polyamine concentrations are linked to uncontrolled cell growth.[3] Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the polyamine biosynthesis pathway, catalyzing the conversion of ornithine to putrescine.[3] Eflornithine hydrochloride hydrate (often referred to as DFMO or α-difluoromethylornithine) is a specific, irreversible inhibitor of ODC, functioning as a "suicide inhibitor" by covalently binding to the enzyme's active site.[4][5][6] This inhibition leads to the depletion of intracellular polyamines, thereby exerting profound effects on cell proliferation and differentiation.[7][8]

Mechanism of Action: Inhibition of Polyamine Biosynthesis

The primary mechanism of action of eflornithine is the irreversible inhibition of ornithine decarboxylase.[7] This enzymatic blockade curtails the production of putrescine and, consequently, the downstream polyamines, spermidine and spermine.[7] The depletion of these essential polycations disrupts numerous cellular functions that are critical for cell growth and division.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Differential patterns of nestin and glial fibrillary acidic protein expression in mouse hippocampus during postnatal development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of alpha-difluoromethylornithine on markers of proliferation, invasion, and apoptosis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Models of Eflornithine Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eflornithine (B1671129) hydrochloride hydrate (B1144303), also known as α-difluoromethylornithine (DFMO), is a specific, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis.[1][2][3] Polyamines are essential for cell proliferation and differentiation, and their dysregulation is implicated in various cancers.[4][5][6] Eflornithine's mechanism of action involves the depletion of intracellular polyamines, leading to cytostatic effects and the suppression of tumor growth.[1][7] In vivo animal models have been instrumental in elucidating the anti-cancer efficacy of eflornithine and providing the preclinical rationale for its clinical development, particularly in neuroblastoma, colon cancer, and pancreatic cancer.[8][9][10]

These application notes provide a detailed overview of the use of eflornithine hydrochloride hydrate in various in vivo animal models, including summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action and Signaling Pathway

Eflornithine acts as a "suicide inhibitor" by irreversibly binding to ODC, thereby preventing the conversion of ornithine to putrescine.[11] This blockade of the first step in polyamine synthesis leads to the depletion of downstream polyamines such as spermidine (B129725) and spermine. In the context of MYCN-amplified neuroblastoma, the reduction in polyamine levels restores the balance of the LIN28/Let-7 axis, which is crucial for regulating cell growth and differentiation.[1][5] The subsequent decrease in the expression of oncogenic drivers like MYCN and LIN28B contributes to the suppression of tumorigenesis.[5]

Caption: Eflornithine's mechanism of action.

Quantitative Data from In Vivo Animal Models

The efficacy of eflornithine has been demonstrated across various preclinical cancer models. The following tables summarize key quantitative findings.

Table 1: Efficacy of Eflornithine in a Neuroblastoma Mouse Model

| Animal Model | Treatment Regimen | Key Findings | Reference |

| TH-MYCN Transgenic Mice | 1% DFMO in drinking water from birth | Increased tumor-free survival and prevented tumor formation in ~84% of treated mice. | [12] |

| Xenograft Model (MYCN-amplified NB cells) | 2% DFMO in drinking water beginning on day of injection | Prevented/delayed tumor formation and improved event-free survival. | [12] |

Table 2: Efficacy of Eflornithine in a Colon Cancer Mouse Model

| Animal Model | Carcinogen | Treatment Regimen | Tumor Incidence | Reference |

| Male CD1 Mice | Dimethylhydrazine (30 mg/kg/week x 6 weeks, s.c.) | Control (no DFMO) | 52% | [9][13] |

| 1% DFMO in drinking water following carcinogen treatment | 24% | [9][13] | ||

| 1% DFMO in drinking water continuously | 20% | [9][13] |

Table 3: Efficacy of Eflornithine in a Pancreatic Cancer Mouse Model

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Kras(G12D/+) Mice | 0.1% and 0.2% DFMO in the diet | Significant inhibition of pancreatic ductal adenocarcinoma (PDAC) incidence. | [10] |

| Significant suppression of PanIN 3 lesions (carcinoma in situ). | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of in vivo studies. The following are representative protocols for key experiments involving eflornithine.

Protocol 1: Orthotopic Neuroblastoma Xenograft Model

Objective: To evaluate the efficacy of eflornithine in an orthotopic neuroblastoma mouse model.

Materials:

-

6-8 week old female athymic nude mice

-

MYCN-amplified neuroblastoma cell line (e.g., SK-N-BE(2))

-

Matrigel

-

Eflornithine hydrochloride hydrate

-

Sterile PBS

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Calipers

Procedure:

-

Cell Preparation: Culture neuroblastoma cells to ~80% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

-

Tumor Cell Implantation:

-

Anesthetize the mouse using isoflurane.

-

Make a small incision in the left flank to expose the adrenal gland.

-

Gently inject 100 µL of the cell suspension into the adrenal gland.

-

Suture the incision.

-

Monitor the animal for recovery.

-

-

Treatment Administration:

-

Once tumors are palpable or reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

-

Prepare eflornithine solution (e.g., 1% w/v in drinking water). Ensure fresh solution is provided regularly.

-

The control group receives regular drinking water.

-

-

Tumor Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (length x width²) / 2.

-

Monitor animal body weight and overall health.

-

-

Endpoint:

-

Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.

-

Collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

-

Protocol 2: Chemically-Induced Colon Cancer Model

Objective: To assess the chemopreventive effect of eflornithine in a dimethylhydrazine (DMH)-induced colon cancer model.

Materials:

-

Male CD1 mice or Sprague-Dawley rats

-

1,2-dimethylhydrazine (DMH)

-

Eflornithine hydrochloride hydrate

-

Sterile saline

-

Animal diet

Procedure:

-

Carcinogen Induction:

-

Treatment Groups:

-

Divide animals into groups:

-

Group A: Control (DMH only)

-

Group B: DMH followed by eflornithine treatment.

-

Group C: DMH and eflornithine administered concurrently.

-

Group D: Continuous eflornithine treatment before, during, and after DMH.

-

-

-

Eflornithine Administration:

-

Prepare a 1% (w/v) solution of eflornithine in the drinking water.

-

-

Monitoring and Endpoint:

-

Monitor animals for clinical signs of toxicity and body weight changes.

-

At the end of the study (e.g., 20-30 weeks), euthanize the animals.

-

Perform a thorough necropsy, with a focus on the colon and anus.

-

Count and measure all visible tumors.

-

-

Histological Analysis:

-

Fix the entire colon in 10% neutral buffered formalin.

-

Process tissues for paraffin (B1166041) embedding.

-

Section and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for histopathological evaluation of adenomas and adenocarcinomas.

-

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for an in vivo efficacy study of eflornithine.

Caption: In vivo efficacy study workflow.

Conclusion

In vivo animal models are indispensable tools for evaluating the therapeutic potential of eflornithine hydrochloride hydrate. The data generated from neuroblastoma, colon cancer, and pancreatic cancer models have provided strong evidence for its anti-tumor activity and have guided its clinical development. The standardized protocols and a clear understanding of its mechanism of action are essential for researchers aiming to further investigate the applications of this promising anti-cancer agent.

References

- 1. Enantioselective and Nonlinear Intestinal Absorption of Eflornithine in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fda.gov [fda.gov]

- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 4. oncologynewscentral.com [oncologynewscentral.com]

- 5. Reduced growth rate of dimethylhydrazine-induced colon tumors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of oral administration of synthesized delta-amides of eflornithine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. anzchog.org [anzchog.org]

- 9. Chemoprevention of mouse colon tumors with difluoromethylornithine during and after carcinogen treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drugs.com [drugs.com]

- 12. researchgate.net [researchgate.net]

- 13. Clinical importance of eflornithine (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Eflornithine Hydrochloride Hydrate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eflornithine (B1671129) hydrochloride hydrate (B1144303), also known as α-difluoromethylornithine (DFMO), is a highly specific, irreversible inhibitor of ornithine decarboxylase (ODC).[1][2][3][4] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, such as putrescine, spermidine, and spermine (B22157).[1][3][4][5] Polyamines are essential for cell proliferation, differentiation, and macromolecular synthesis.[6][7] By inhibiting ODC, eflornithine depletes intracellular polyamine pools, leading to a cytostatic effect on rapidly dividing cells.[2][8] This mechanism of action has made eflornithine a valuable tool in cancer research and a therapeutic agent for conditions characterized by excessive cell proliferation, such as African trypanosomiasis ("sleeping sickness") and hirsutism.[1][3][4][7]

These application notes provide detailed protocols for the use of eflornithine hydrochloride hydrate in cell culture, including methods for assessing its effects on cell proliferation, ornithine decarboxylase activity, and intracellular polyamine levels.

Product Information

| Characteristic | Value |

| CAS Number | 96020-91-6 |

| Molecular Formula | C₆H₁₂F₂N₂O₂ · HCl · H₂O |

| Molecular Weight | 236.65 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water. |

| Storage | Store powder at 2-8°C. |

Data Presentation

Eflornithine Hydrochloride Hydrate Efficacy In Vitro

The half-maximal inhibitory concentration (IC₅₀) of eflornithine varies depending on the cell line and the duration of exposure. The cytostatic nature of eflornithine means that longer incubation times often result in lower IC₅₀ values.

| Cell Line | Cell Type | Incubation Time | IC₅₀ (µM) | Reference(s) |

| J774.1 | Mouse Macrophage | 48 hours | 22.9 | [8] |

| T. b. gambiense STIB930 | Trypanosome | 72 hours | 6.4 | [9] |

| T. b. gambiense K03048 | Trypanosome | 72 hours | 17 | [9] |

| T. b. gambiense 130R | Trypanosome | 72 hours | 14 | [9] |

| SK-N-BE(2) | Human Neuroblastoma | 168 hours (7 days) | ~100 | [10] |

| CHLA-90 | Human Neuroblastoma | 168 hours (7 days) | ~100 | [10] |

| BE(2)-C | Human Neuroblastoma | 72 hours | Not explicitly stated, but used in combination studies | [3] |

| SMS-KCNR | Human Neuroblastoma | 72 hours | Not explicitly stated, but used in combination studies | [3] |

| HFF-1 | Human Dermal Fibroblast | 24 hours | > 2113 (500 µg/mL) | [6][11] |

Note: The high IC₅₀ value in HFF-1 cells suggests low cytotoxicity in non-cancerous cells over a short exposure period.

Experimental Protocols

Preparation of Eflornithine Hydrochloride Hydrate Stock Solution

Materials:

-

Eflornithine hydrochloride hydrate powder

-

Sterile distilled water or phosphate-buffered saline (PBS)

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile 0.22 µm syringe filter

-

Sterile cryovials

Protocol:

-

Under sterile conditions in a laminar flow hood, weigh the desired amount of eflornithine hydrochloride hydrate powder.

-

Dissolve the powder in sterile distilled water or PBS to a convenient stock concentration (e.g., 100 mM).

-

Calculation Example: To make a 100 mM stock solution, dissolve 23.665 mg of eflornithine hydrochloride hydrate in 1 mL of sterile water.

-

-

Gently vortex until the powder is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

-

Aliquot the sterile stock solution into smaller volumes in cryovials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 3 months.

General Protocol for Cell Treatment

This protocol provides a general guideline for treating adherent and suspension cells. Optimization of cell seeding density, eflornithine concentration, and incubation time is recommended for each cell line.

For Adherent Cells:

-

Seed cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well for a 96-well plate).

-

Allow cells to attach and resume growth overnight in a humidified incubator at 37°C with 5% CO₂.

-

The next day, prepare fresh culture medium containing the desired concentrations of eflornithine from the stock solution. A typical starting range is 0.1 mM to 5 mM.[2] Include a vehicle control (medium with the same volume of water or PBS used to dilute the drug).

-

Remove the old medium from the wells and replace it with the eflornithine-containing medium.

-

Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours).

-

Proceed with downstream assays such as cell proliferation, ODC activity, or polyamine analysis.

For Suspension Cells:

-

Seed cells in a multi-well plate at a density that allows for logarithmic growth (e.g., 2 x 10⁴ to 5 x 10⁴ cells/well for a 96-well plate).

-

Prepare culture medium containing the desired concentrations of eflornithine. A typical starting range is 0.1 mM to 5 mM.[2] Include a vehicle control.

-

Add the eflornithine-containing medium to the cells.

-

Incubate the cells for the desired period (e.g., 24, 48, 72, or 96 hours).

-

Proceed with downstream assays.

Cell Proliferation Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials:

-

Cells treated with eflornithine in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Following the treatment period with eflornithine, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

-

Add 100 µL of solubilization solution to each well.

-

Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to completely dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Ornithine Decarboxylase (ODC) Activity Assay (Radiochemical Method)

This assay measures the activity of ODC by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]ornithine.

Materials:

-

Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate)

-

L-[1-¹⁴C]ornithine

-

2 M Citric acid

-

Scintillation vials containing a ¹⁴CO₂ trapping agent (e.g., a filter paper soaked in hyamine hydroxide)

-

Scintillation counter

Protocol:

-

Harvest cells and prepare cell lysates by sonication or freeze-thaw cycles in ice-cold lysis buffer.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

In a sealed reaction vial, add a defined amount of cell lysate (e.g., 100-200 µg of protein).

-

Initiate the reaction by adding L-[1-¹⁴C]ornithine.

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Stop the reaction by injecting 2 M citric acid into the reaction mixture.

-

Incubate for an additional 30-60 minutes at room temperature to allow for the complete trapping of the released ¹⁴CO₂.

-

Remove the filter paper and place it in a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

ODC activity is expressed as pmol of ¹⁴CO₂ released per mg of protein per hour.

Quantification of Intracellular Polyamines by HPLC

This protocol outlines the analysis of putrescine, spermidine, and spermine by reverse-phase HPLC following pre-column derivatization.[9][12]

Materials:

-

Perchloric acid (PCA), 0.4 M

-

Dansyl chloride solution (10 mg/mL in acetone)

-

Saturated sodium carbonate solution

-

Proline solution (100 mg/mL in water)

-

HPLC system with a C18 reverse-phase column and a fluorescence detector

Protocol:

-

Sample Preparation:

-

Harvest approximately 1 x 10⁶ cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Lyse the cells by adding 200 µL of ice-cold 0.4 M PCA.

-

Vortex vigorously and incubate on ice for 30 minutes.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (acid extract) to a new tube.

-

-

Derivatization:

-